3-Methylorsellinic acid

Catalog No.
S595429
CAS No.
4707-46-4
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylorsellinic acid

CAS Number

4707-46-4

Product Name

3-Methylorsellinic acid

IUPAC Name

2,4-dihydroxy-3,6-dimethylbenzoic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13)

InChI Key

VHNLJRRECIZZPX-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C)O

The exact mass of the compound 2,4-Dihydroxy-3,6-dimethylbenzoic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of dihydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methylorsellinic acid (3-MOA), also known as 2,4-dihydroxy-3,6-dimethylbenzoic acid, is a fundamental non-reducing polyketide synthase (nrPKS) derived fungal metabolite. As a highly functionalized tetraketide, it serves as the obligate biosynthetic core for diverse high-value secondary metabolites, including the immunosuppressant mycophenolic acid, meroterpenoids, and complex lichen depsides [1]. Commercially, it is procured as a critical starting material for the semi-synthesis of antifungal agents and oak moss fragrance substitutes, as well as an indispensable analytical standard for the dereplication of microbial extracts in natural product discovery workflows [2].

Buyers often consider substituting 3-MOA with the more common and less expensive orsellinic acid (OA). However, this substitution fails in both enzymatic and synthetic workflows. In biosynthetic engineering, downstream tailoring enzymes—such as the prenyltransferases and P450 oxygenases involved in meroterpenoid and depsidone assembly—exhibit strict substrate specificity, failing to process the unmethylated OA core [1]. In chemical synthesis, attempting to selectively methylate OA at the C-3 position to mimic 3-MOA is severely hindered by competing reactivity at the C-5 position and phenolic hydroxyls, leading to poor yields and complex purification steps [2]. Consequently, direct procurement of 3-MOA is mandatory for pathway reconstitution and efficient analog synthesis.

Direct Synthesis of Methyl 3-Methylorsellinate (Oak Moss Substitute)

In the semi-synthesis of methyl 3-methylorsellinate—a high-value synthetic oak moss fragrance and broad-spectrum antifungal agent—starting with 3-Methylorsellinic acid (3-MOA) allows for a direct, single-step methylation (MeI/K2CO3) that achieves an 88% yield [1]. Conversely, utilizing the cheaper orsellinic acid (OA) baseline requires complex, multi-step protection and deprotection strategies to achieve selective C-3 methylation, as the C-5 position and phenolic hydroxyls competitively react, drastically reducing overall synthetic efficiency [1].

Evidence DimensionSynthetic yield of C-3 methylated target ester
Target Compound Data88% yield in a single-step methylation from 3-MOA.
Comparator Or BaselineOrsellinic acid (OA) (requires multi-step selective methylation with severe yield penalties).
Quantified DifferenceSingle-step 88% yield vs. multi-step low-yield synthesis.
ConditionsStandard methylation (MeI/K2CO3) conditions.

Procuring 3-MOA bypasses complex selective methylation steps, offering a highly efficient, scalable route to valuable fragrance and antifungal compounds.

Obligate Substrate for Depside and Meroterpenoid Tailoring Enzymes

During the in vitro reconstitution of complex fungal pathways, downstream tailoring enzymes exhibit strict steric requirements for the C-3 methyl group. For example, in the biosynthesis of mollicellins and related depsidones, specific Starter-Unit Acyltransferase (SAT) domains, Thioesterase (TE) domains, and P450 oxygenases (e.g., MollD) successfully recognize and cross-link 3-MOA [1]. When the unmethylated orsellinic acid (OA) is substituted in these engineered systems, enzymatic conversion drops to near-zero, as the lack of the C-3 methyl group prevents proper substrate binding and subsequent prenylation or ether formation [1].

Evidence DimensionEnzymatic recognition and downstream conversion
Target Compound Data3-MOA is fully processed by pathway-specific P450s and cross-linking domains.
Comparator Or BaselineOrsellinic acid (OA) (fails to undergo downstream conversion).
Quantified DifferenceNear-zero conversion for OA compared to complete pathway progression for 3-MOA.
ConditionsIn vitro enzyme assays and heterologous expression systems.

Synthetic biology labs must procure 3-MOA for feeding studies and pathway reconstitution, as homologous enzymes will not process the unmethylated OA analog.

Exact Mass Resolution in LC-MS Dereplication Workflows

In microbial metabolomics, accurate dereplication of non-reducing polyketide synthase (nrPKS) products relies on high-resolution mass spectrometry. 3-MOA provides an exact mass standard of 182.0579 m/z, which offers absolute resolution from orsellinic acid (168.0423 m/z) [1]. Furthermore, procuring the exact 3-MOA standard allows for definitive chromatographic separation from its structural isomer, 5-methylorsellinic acid, preventing false annotations during the discovery of novel depsides and meroterpenoids [1].

Evidence DimensionExact mass and retention time resolution
Target Compound Data182.0579 m/z with specific LC retention time.
Comparator Or BaselineOrsellinic acid (168.0423 m/z) and 5-methylorsellinic acid.
Quantified Difference14 Da mass difference from OA; distinct retention time separation from 5-MOA.
ConditionsHigh-resolution LC-DAD-TOFMS of fungal extracts.

Accurate dereplication of novel nrPKS gene clusters requires the exact 3-MOA standard to prevent costly false annotations of polyketide pathways.

Precursor Feeding in Mycophenolic Acid Pathway Engineering

Because 3-MOA is the obligate tetraketide intermediate for the immunosuppressant mycophenolic acid, it is the ideal substrate for feeding studies aimed at characterizing downstream tailoring enzymes (such as P450/hydrolase fusions) in heterologous hosts, completely bypassing the initial nrPKS assembly steps [1].

Semi-Synthesis of Antifungal and Fragrance Compounds

3-MOA is the preferred starting material for the commercial synthesis of methyl 3-methylorsellinate (a synthetic oak moss substitute with broad-spectrum antifungal activity), as it eliminates the need for the low-yield, multi-step selective C-3 methylation required if starting from orsellinic acid [2].

Analytical Standard for Microbial Metabolomics

In natural product discovery, 3-MOA is utilized as a critical LC-MS/MS standard to accurately dereplicate fungal extracts, allowing researchers to distinguish between closely related orsellinic acid derivatives and confirm the activation of silent nrPKS gene clusters [3].

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

182.05790880 Da

Monoisotopic Mass

182.05790880 Da

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4707-46-4

Wikipedia

2,4-Dihydroxy-3,6-dimethylbenzoic acid

Dates

Last modified: 08-15-2023
Ahuja, Manmeet; Chiang, Yi-Ming; Chang, Shu-Lin; Praseuth, Mike B.; Entwistle, Ruth; Sanchez, James F.; Lo, Hsien-Chun; Yeh, Hsu-Hua; Oakley, Berl R.; Wang, Clay C. C.; Illuminating the diversity of aromatic polyketide synthases in aspergillus nidulans, Journal of the American Chemical Society, 13419, 8212-8221. DOI:10.1021/ja3016395 PMID:22510154

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